molecular formula C10H13BrOS B059529 1-Bromo-3-(butane-1-sulfinyl)benzene CAS No. 1215077-69-2

1-Bromo-3-(butane-1-sulfinyl)benzene

Cat. No. B059529
M. Wt: 261.18 g/mol
InChI Key: SCAHJFSTKOMTSN-UHFFFAOYSA-N
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Description

1-Bromo-3-(butane-1-sulfinyl)benzene is a chemical compound utilized in various chemical reactions and syntheses. Its characteristics and reactivities are significant in the field of organic chemistry.

Synthesis Analysis

While specific studies on the synthesis of 1-Bromo-3-(butane-1-sulfinyl)benzene were not found, related research includes the work on 3-Bromo-2-(tert-butylsulfonyl)-1-propene, which reacts with various electrophiles to yield functionalized sulfones. These compounds can further react with different nucleophiles, indicating a versatile synthetic utility (Auvray, Knochel, & Normant, 1985).

Molecular Structure Analysis

For the molecular structure, research on related bromo-substituted benzenes, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, involves characterization through density functional theory (DFT) calculations, providing insights into the structural aspects of such compounds (Patil et al., 2012).

Chemical Reactions and Properties

A study on the synthesis and reactions of a highly strained thiophene with two fused four-membered rings, including bromine addition, reveals insights into the reactivity of bromine in complex organic structures, which could be relevant to understanding the chemical reactions of 1-Bromo-3-(butane-1-sulfinyl)benzene (Nakayama & Kuroda, 1993).

Physical Properties Analysis

While specific data on the physical properties of 1-Bromo-3-(butane-1-sulfinyl)benzene is not available, related compounds like 1-bromo-3,5-bis(trifluoromethyl)benzene have been used in organometallic synthesis, indicating potential similarities in physical properties (Porwisiak & Schlosser, 1996).

Chemical Properties Analysis

Research on 1-Bromo-4-( 2,2-diphenylvinyl) benzene, a structurally related compound, indicates complex fluorescence properties, which might shed light on the chemical behavior of bromo-substituted benzenes under various conditions (Liang, 2015).

Scientific Research Applications

Synthesis and Building Blocks in Organic Chemistry

1-Bromo-3-(butane-1-sulfinyl)benzene plays a crucial role in organic synthesis, serving as a versatile building block for constructing complex molecular structures. Its utility is demonstrated in the synthesis of thiol end-capped molecular wires, where it acts as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations. This highlights its importance in the development of molecular electronics, offering pathways to novel materials and devices (Stuhr-Hansen et al., 2005).

Catalysts and Chemical Reactions

The compound finds application in catalysis and chemical reactions, where it contributes to the understanding and development of new reaction mechanisms. For example, its analogs have been studied for their roles in thermal chemistry on Pt(111) surfaces, elucidating mechanisms for double-bond isomerization among C4 hydrocarbons. Such studies provide insights into hydrogenation, dehydrogenation, and isotope exchange reactions, which are fundamental to chemical manufacturing processes (Lee & Zaera, 2005).

Material Science and Nanotechnology

In material science and nanotechnology, 1-Bromo-3-(butane-1-sulfinyl)benzene derivatives are pivotal in the bottom-up synthesis of graphene nanoribbons and other nanomaterials. Their ability to act as precursors for controlled edge morphology and narrow widths is crucial for advancing electronic materials with tailored properties. Such research contributes to the development of next-generation semiconductors and nanodevices (Patil et al., 2012).

Environmental and Green Chemistry

In environmental and green chemistry, derivatives of 1-Bromo-3-(butane-1-sulfinyl)benzene are explored for their roles in pollution mitigation, such as in the oxidative desulfurization of diesel fuel. This application underscores the importance of such compounds in developing more sustainable chemical processes and materials that reduce environmental impact (Gao et al., 2010).

properties

IUPAC Name

1-bromo-3-butylsulfinylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrOS/c1-2-3-7-13(12)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAHJFSTKOMTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616336
Record name 1-Bromo-3-(butane-1-sulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-(butane-1-sulfinyl)benzene

CAS RN

1215077-69-2
Record name 1-Bromo-3-(butane-1-sulfinyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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